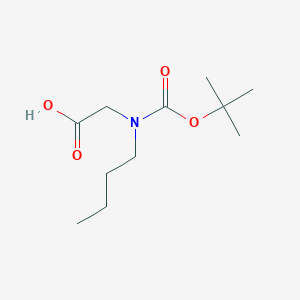

N-Boc-N-butyl-glycine

Description

BenchChem offers high-quality N-Boc-N-butyl-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-butyl-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-7-12(8-9(13)14)10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIPZPIGOBQFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-Boc-N-butyl-glycine

An In-depth Technical Guide to N-Boc-N-butyl-glycine: Synthesis, Properties, and Applications in Peptoid Chemistry

Abstract

N-Boc-N-butyl-glycine is a synthetically valuable N-protected, N-substituted amino acid derivative. As a structural analog of natural amino acids, it serves as a fundamental building block in the field of peptidomimetics, particularly in the synthesis of peptoids (N-substituted glycine oligomers). The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise assembly in peptide and peptoid synthesis, while the N-butyl substituent provides a non-polar, aliphatic side chain, enabling the modulation of hydrophobicity and steric properties of the final molecule. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its primary applications in drug discovery and materials science.

Molecular Profile and Physicochemical Properties

Chemical Structure and Identifiers

N-Boc-N-butyl-glycine is characterized by a glycine backbone where the nitrogen atom is disubstituted with both a tert-butoxycarbonyl (Boc) protecting group and a butyl group. This structure prevents the formation of a peptide bond at the nitrogen atom in the same manner as a primary amine, a key feature for its use in constructing peptoid backbones.

-

IUPAC Name: 2-(N-(tert-butoxycarbonyl)-N-butylamino)acetic acid

-

Molecular Formula: C₁₁H₂₁NO₄[1]

-

Molecular Weight: 231.29 g/mol [1]

-

CAS Number: 374795-71-8[1]

Physicochemical Data

The physical and chemical properties of N-Boc-N-butyl-glycine are essential for its handling, storage, and application in synthesis.

| Property | Value | Source / Notes |

| Molecular Weight | 231.29 g/mol | [1] |

| Appearance | Typically a white to off-white solid or viscous oil. | Based on similar N-Boc protected amino acids. |

| Solubility | Soluble in a wide range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and alcohols. Limited solubility in water. | Inferred from its chemical structure. |

| Melting Point | Not widely reported; must be determined experimentally. | |

| Stability | Stable under standard storage conditions. The Boc group is labile to strong acids (e.g., Trifluoroacetic acid, TFA).[2][3] |

Synthesis of N-Boc-N-butyl-glycine

Strategic Overview

The synthesis of N-Boc-N-alkyl-glycines is efficiently achieved through a two-step process.[4] This methodology involves an initial reductive amination to form the N-substituted glycine, followed by the protection of the secondary amine with a Boc group. This approach is highly versatile and can be adapted for various N-alkyl substituents.

-

Reductive Amination: Butylamine is reacted with an activated glycine precursor, such as glyoxylic acid. The intermediate imine is then reduced in situ using a mild reducing agent like sodium borohydride (NaBH₄) to yield N-butyl-glycine.

-

Boc Protection: The resulting N-butyl-glycine is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to protect the secondary amine, yielding the final product.[4]

Synthesis Workflow Diagram

Caption: Two-step synthesis of N-Boc-N-butyl-glycine.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-Boc-N-alkyl glycines.[4]

Step 1: Synthesis of N-butyl-glycine via Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate (1.0 eq.) in methanol. Cool the solution to 0-5 °C using an ice bath.

-

Amine Addition: Slowly add butylamine (1.1 eq.) to the cooled solution. Stir the mixture at this temperature for 30 minutes.

-

Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 1 hour. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Workup: Evaporate the methanol under reduced pressure. Dissolve the residue in water and acidify to pH ~2 with 1N HCl. Wash the aqueous solution with ethyl acetate to remove any non-polar impurities. Adjust the aqueous layer to pH ~7 and use directly in the next step.

Step 2: Synthesis of N-Boc-N-butyl-glycine

-

Reaction Setup: To the aqueous solution of crude N-butyl-glycine, add an equal volume of dioxane, followed by triethylamine (TEA) (1.5 eq.) to create basic conditions.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) to the mixture. Causality Note: The base (TEA) deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl of the Boc anhydride.[5]

-

Reaction Completion: Stir the reaction vigorously for 2-4 hours at room temperature.

-

Workup and Extraction: Evaporate the organic solvents under reduced pressure. Dissolve the remaining aqueous residue in 5% NaHCO₃ solution and wash with ethyl acetate to remove unreacted (Boc)₂O.

-

Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 0.5 N HCl. Extract the product with three portions of ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Analytical Characterization

To confirm the identity and purity of the synthesized N-Boc-N-butyl-glycine, a combination of spectroscopic techniques is employed.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet around 0.9 ppm for the CH₃, and multiplets between 1.3-3.3 ppm for the three CH₂ groups), the glycine methylene protons (a singlet around 3.9-4.1 ppm), and the Boc group (a strong singlet at ~1.45 ppm for the nine equivalent protons).

-

¹³C NMR: The carbon spectrum should display distinct peaks for the four unique carbons of the butyl chain, the two glycine carbons (CH₂ and C=O), and the carbons of the Boc group (quaternary and methyl carbons).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. Expected ions would include [M+H]⁺ at m/z 232.15, [M+Na]⁺ at m/z 254.13, and [M-H]⁻ at m/z 230.14.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong carbonyl (C=O) stretching bands around 1700-1750 cm⁻¹ corresponding to the carboxylic acid and the carbamate of the Boc group.

Core Applications in Peptidomimetic Chemistry

Role as a Peptoid Monomer

The primary application of N-Boc-N-butyl-glycine is in the synthesis of peptoids. Peptoids are a class of peptidomimetics based on an N-substituted glycine backbone. Unlike peptides, the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This structural difference confers several advantageous properties:

-

Protease Resistance: The lack of a standard peptide bond and α-carbon side chains makes peptoids highly resistant to enzymatic degradation.

-

Conformational Flexibility: The absence of backbone N-H hydrogen bond donors results in a more flexible polymer chain, which can be constrained through the use of bulky side chains.

-

Chemical Diversity: A vast array of side chains can be easily introduced by using different primary amines in the synthesis, allowing for extensive chemical space exploration.

N-Boc-N-butyl-glycine serves as a monomer that introduces a simple, hydrophobic butyl side chain, which can be used to tune the solubility and self-assembly properties of a peptoid sequence.

Workflow for Solid-Phase Peptoid Synthesis

N-Boc-N-butyl-glycine is suitable for the "monomer" method of solid-phase peptoid synthesis, which is analogous to standard solid-phase peptide synthesis (SPPS).

Caption: Monomer-based solid-phase synthesis using N-Boc-N-butyl-glycine.

Safety, Handling, and Storage

Hazard Assessment

While specific toxicological data for N-Boc-N-butyl-glycine is not extensively documented, it should be handled with the standard precautions applied to all laboratory chemicals. It is considered a hazardous substance and may cause skin and eye irritation.[6][7]

Recommended Precautions

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[8][9]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke in the laboratory.

Storage Conditions

Store the container tightly closed in a cool, dry, and well-ventilated place.[7][8] Keep away from strong oxidizing agents and incompatible materials. For long-term storage, refrigeration is recommended.

Conclusion

N-Boc-N-butyl-glycine is a specialized yet crucial building block for the synthesis of advanced biomaterials and therapeutic candidates. Its well-defined structure allows for the precise introduction of a butyl side chain into peptoid oligomers, enabling researchers to systematically study structure-activity relationships. The robust synthetic route and established utility in solid-phase synthesis underscore its importance for professionals in drug development and materials science, facilitating the creation of novel molecules with enhanced stability and tailored functionality.

References

- Preparation of N-Boc N-Alkyl Glycines for Peptoid Synthesis. (URL: )

- Application Note & Protocol: A Scalable and High-Yield Synthesis of N-tert-Butoxycarbonyl - Benchchem. (URL: )

- N-(tert-Butoxycarbonyl)

-

N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem. (URL: [Link])

-

N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC. (URL: [Link])

-

N-Boc Glycine - Sihauli Chemicals. (URL: [Link])

-

N-Boc-glycine - Manasa Life Sciences. (URL: [Link])

-

N-Boc-N-tert-butyl-glycine One Chongqing Chemdad Co. ,Ltd. (URL: [Link])

-

Overview of Solid Phase Peptide Synthesis | AAPPTec. (URL: [Link])

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (URL: [Link])

Sources

- 1. N-Boc-N-tert-butyl-glycine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

N-Boc-N-butyl-glycine CAS 162287-31-4 physicochemical data

Comprehensive Physicochemical Profiling and Advanced Applications of N-Boc-N-butyl-glycine in Peptidomimetic Synthesis

Executive Summary & Registry Clarification

N-Boc-N-butyl-glycine is a highly specialized, orthogonally protected amino acid derivative utilized extensively in the synthesis of N-alkylated peptidomimetics (peptoids) and unnatural peptide libraries[1].

Registry Note: While occasionally tracked in legacy or internal compound libraries under the misattributed identifier CAS 162287-31-4 , the globally standardized Chemical Abstracts Service (CAS) registry number for N-Boc-N-butyl-glycine is 439287-56-6 [2]. This whitepaper utilizes the verified structural and empirical data associated with the standardized registry[3].

The strategic placement of an N-butyl group on the glycine backbone fundamentally alters the thermodynamic and biological profile of the resulting polymers. By eliminating the amide hydrogen, the N-butyl modification disrupts secondary structures (like alpha-helices) and confers near-absolute resistance to proteolytic degradation, making it a cornerstone molecule for next-generation drug development.

Physicochemical Data Profile

The following table summarizes the core physicochemical properties of N-Boc-N-butyl-glycine. Thermodynamic values are derived from predictive models standard in pre-formulation profiling.

| Property | Value | Experimental / Predictive Causality |

| Chemical Name | 2-(tert-butoxycarbonyl(butyl)amino)acetic acid | IUPAC standard nomenclature |

| Primary CAS RN | 439287-56-6[2] | Globally recognized identifier |

| Molecular Formula | C₁₁H₂₁NO₄[3] | - |

| Molecular Weight | 231.29 g/mol [3] | - |

| Exact Mass | 231.147058 Da | Target for High-Resolution Mass Spectrometry (HRMS) |

| Density | ~1.08 g/cm³ | Predictive; typical for N-alkylated Boc-amino acids |

| Boiling Point | ~360 °C at 760 mmHg | Predictive; indicates thermal stability limit before Boc deprotection |

| pKa (Carboxylic Acid) | 4.2 ± 0.1 | Predictive; critical for determining activation coupling efficiency |

| LogP (Octanol/Water) | 2.45 | Predictive; dictates high solubility in organic SPPS solvents (DCM/DMF) |

Mechanistic Causality in Peptidomimetic Design

As a Senior Application Scientist, it is critical to understand why N-Boc-N-butyl-glycine is selected over standard amino acids. Its utility is bifurcated into two cutting-edge methodologies:

Pathway A: Cyclic Poly(α-peptoid) Synthesis Standard solid-phase peptide synthesis (SPPS) struggles with the steric hindrance of N-alkylated residues. To synthesize long-chain poly(α-peptoid)s, N-Boc-N-butyl-glycine is converted into an N-butyl N-carboxyanhydride (NBu-NCA)[4]. This activated monomer undergoes N-heterocyclic carbene (NHC)-mediated Ring-Opening Polymerization (ROP). The causality here is mechanistic: NHCs act as potent nucleophiles that attack the NCA carbonyl, initiating a zwitterionic ROP that avoids linear chain termination, yielding highly stable cyclic architectures[4].

Pathway B: Flexizyme-Mediated tRNA Aminoacylation Incorporating N-butyl-glycine into proteins via ribosomal translation is normally impossible because endogenous aminoacyl-tRNA synthetases reject N-alkylated substrates. To bypass this evolutionary bottleneck, researchers utilize flexizymes—catalytic RNA molecules capable of charging tRNAs with unnatural amino acids[5]. N-Boc-N-butyl-glycine is first converted into a highly electrophilic active ester (e.g., 3,5-dinitrobenzyl ester). The flexizyme recognizes this leaving group, forcing the acyl donor into proximity with the tRNA's 3'-hydroxyl, enabling the ribosomal synthesis of unnatural peptide libraries[5].

Caption: Dual pathways of N-Boc-N-butyl-glycine in cyclic peptoid and unnatural peptide synthesis.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of N-Butyl N-Carboxyanhydride (NBu-NCA)

This protocol utilizes a Leuchs-type anhydride formation to simultaneously deprotect and cyclize the monomer for downstream polymerization.

-

Activation & Cyclization: Dissolve 10 mmol of N-Boc-N-butyl-glycine in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction to 0 °C.

-

Reagent Addition: Add 12 mmol (1.2 eq) of Phosphorus tribromide (PBr₃) dropwise over 15 minutes.

-

Causality: PBr₃ activates the carboxylate, prompting an intramolecular nucleophilic attack by the Boc carbonyl oxygen. This thermodynamically driven step forms the 5-membered NCA ring and ejects the tert-butyl group as volatile tert-butyl bromide, preventing side reactions.

-

-

Purification: Stir for 2 hours at room temperature. Wash the organic layer with cold saturated NaHCO₃ to quench unreacted PBr₃, dry over MgSO₄, and concentrate under reduced pressure. Recrystallize from anhydrous ethyl acetate/hexane.

-

Self-Validation Checkpoint (FTIR): Analyze the purified crystals via FTIR spectroscopy. The complete disappearance of the Boc carbamate stretch (~1690 cm⁻¹) and the emergence of two distinct NCA anhydride peaks (asymmetric stretch at ~1850 cm⁻¹ and symmetric stretch at ~1780 cm⁻¹) confirm a self-validated, successful cyclization.

Protocol 2: Flexizyme-Catalyzed tRNA Aminoacylation

Adapted from established [5], this protocol charges a tRNA with the N-alkylated monomer.

-

Active Esterification: React N-Boc-N-butyl-glycine with 3,5-dinitrobenzyl chloride in the presence of triethylamine to form the DBE active ester.

-

Acyl Transfer Reaction: In a microcentrifuge tube, combine 50 mM HEPES-K buffer (pH 7.5), 600 mM MgCl₂, 20% DMSO, 5 μM engineered tRNA, 5 μM flexizyme (dFx), and 5 mM N-Boc-N-butyl-glycine-DBE.

-

Incubation: Incubate the mixture strictly at 0 °C for 2 hours.

-

Causality: The temperature is maintained at 0 °C to kinetically favor the flexizyme-mediated acyl transfer while heavily suppressing the spontaneous aqueous hydrolysis of the highly reactive DBE ester.

-

-

Quench & Precipitate: Quench the reaction by adding 0.3 M Sodium Acetate (pH 5.2) and precipitate the RNA using 3 volumes of cold absolute ethanol. Centrifuge at 14,000 x g for 15 minutes.

-

Self-Validation Checkpoint (Acid-Urea PAGE): Resuspend the pellet in an acidic loading dye (10 mM sodium acetate pH 5.0, 8 M urea) and run on a 6.5% acid-urea polyacrylamide gel. Aminoacylated tRNA will migrate distinctly slower than uncharged tRNA. The acidic pH of the gel is a critical causality: it prevents the base-catalyzed hydrolysis of the newly formed ester bond during electrophoresis, ensuring accurate validation.

References

-

PeptiDream Inc. "AMINO ACID ACTIVE ESTER AND SALT THEREOF." European Patent Office, EP 4534524 A1, 2025. Available at:[Link]

-

Guo, L., & Zhang, D. "Cyclic Poly(α-peptoid)s and Their Block Copolymers from N-Heterocyclic Carbene-Mediated Ring-Opening Polymerizations of N-Substituted N-Carboxylanhydrides." Journal of the American Chemical Society, 131(50), 18034–18035, 2009. Available at:[Link]

-

CAS Common Chemistry. "2-{amino}acetic acid (CAS 439287-56-6)." American Chemical Society. Available at:[Link]

Sources

Engineering Peptoid Architecture: The Strategic Role of N-Boc-N-butyl-glycine in Library Design and Polymerization

Executive Summary

As the landscape of peptidomimetics evolves, the demand for sequence-defined macromolecules with precise conformational control has outpaced the capabilities of traditional synthetic methodologies. While the classic submonomer method remains the workhorse of standard peptoid synthesis, the engineering of complex architectures—such as high-molecular-weight block copolypeptoids and sequence-specific mixed peptide-peptoids—requires a more sophisticated approach.

This whitepaper explores the critical role of N-Boc-N-butyl-glycine (CAS 439287-56-6) , a pre-synthesized, orthogonally protected monomer. By shifting from in situ submonomer assembly to pre-formed monomer integration, researchers can bypass side-reaction limitations, synthesize highly reactive N-carboxyanhydride (NCA) precursors for living polymerizations, and precisely map hydrophobic patterning in intrinsically disordered libraries.

The Mechanistic Imperative for Pre-Synthesized Monomers

In standard solid-phase peptoid synthesis (SPPS), the submonomer approach builds the N-substituted glycine backbone in two steps: acylation with bromoacetic acid followed by nucleophilic displacement with a primary amine (e.g., butylamine). While highly modular, this method exhibits critical limitations when applied to advanced library designs.

The Causality Behind the Monomer Choice: Using the pre-synthesized N-Boc-N-butyl-glycine monomer directly addresses these limitations through three mechanistic advantages:

-

Orthogonal Protection in Mixed Libraries: When synthesizing mixed peptide-peptoid sequences, the bromoacetic acid used in the submonomer method can inadvertently alkylate sensitive amino acid side chains (e.g., the imidazole ring of histidine or the thiol of cysteine). Utilizing N-Boc-N-butyl-glycine allows for standard Boc-SPPS coupling (via DIC/Oxyma), completely avoiding off-target alkylation [2].

-

Elimination of Deletion Sequences: In highly sterically hindered sequences, the SN2 displacement of bromide by bulky amines often fails to reach 100% conversion, leading to deletion sequences that are notoriously difficult to purify. Pre-formed monomers ensure that every coupling step adds a complete, sequence-defined residue.

-

Precursor for Ring-Opening Polymerization (ROP): High-molecular-weight polypeptoids cannot be synthesized via stepwise SPPS due to yield degradation over multiple cycles. N-Boc-N-butyl-glycine is the mandatory precursor for generating N-butylglycine N-carboxyanhydride (NBu-NCA), which is required for the ROP of block copolypeptoids [3].

Hydrophobic Patterning and Conformational Control

In drug development, controlling the conformation of intrinsically disordered macromolecules is a major hurdle. Peptoids lack backbone hydrogen bonding (due to N-alkylation), making them highly flexible. To induce secondary structures or compact conformations, researchers utilize hydrophobic patterning .

The N-butyl group provides a robust, unbranched aliphatic side chain that mimics the hydrophobicity of leucine or isoleucine but lacks a chiral center. By incorporating N-butylglycine (Nbu) into a hydrophilic backbone (e.g., alternating with polar glycine residues), the resulting amphiphilic peptoids undergo predictable hydrophobic collapse in aqueous environments.

Recent high-throughput workflows have leveraged one-bead-one-compound (OBOC) libraries composed exclusively of Glycine and N-butylglycine to map sequence-conformation relationships. Using solvatochromic probes and MALDI-MS/MS sequencing, researchers can classify the conformational disorder and compactness of thousands of sequences, accelerating the discovery of functional peptidomimetics [1].

Caption: High-throughput workflow for analyzing sequence-conformation relationships in peptoid libraries.

Synthesis of Block Copolypeptoids via NCA Polymerization

To transition from sequence-defined oligomers to high-molecular-weight materials (e.g., for nanotherapeutics or hydrogels), researchers utilize Ring-Opening Polymerization (ROP). N-Boc-N-butyl-glycine is chemically converted into an NCA, which then undergoes living polymerization.

Protocol 1: Synthesis of N-Butylglycine N-Carboxyanhydride (NBu-NCA)

Rationale: Conversion of the stable N-Boc-N-butyl-glycine to its highly reactive Leuchs' anhydride (NCA) derivative is required to facilitate rapid, CO₂-eliminating chain propagation during ROP.

-

Preparation: Dissolve 10 mmol of N-Boc-N-butyl-glycine in 50 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere.

-

Activation & Cyclization: Cool the solution to 0 °C. Add 4 mmol of phosphorus trichloride (PCl₃) dropwise. (Mechanistic Note: PCl₃ acts as a chlorinating agent, facilitating intramolecular cyclization by attacking the Boc carbonyl, leading to the elimination of tert-butyl chloride and formation of the five-membered NCA ring).

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Purification: Concentrate the solution under reduced pressure. Precipitate the crude product in anhydrous hexane at -20 °C. Recrystallize to obtain pure NBu-NCA.

-

Self-Validation Check: Confirm product formation via FTIR. The system is validated by the complete disappearance of the Boc urethane carbonyl (~1700 cm⁻¹) and the emergence of distinct NCA anhydride stretches at ~1850 cm⁻¹ and ~1780 cm⁻¹.

Protocol 2: Ring-Opening Polymerization (ROP) of NBu-NCA

Rationale: Generating high-molecular-weight poly(N-butylglycine) blocks requires a controlled nucleophilic attack that prevents chain termination or undesired cyclization[4].

-

Initiation: In a glovebox, dissolve purified NBu-NCA in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.5 M.

-

Polymerization: Add a primary amine initiator (e.g., benzylamine) at a predefined monomer-to-initiator ([M]/[I]) ratio (e.g., 50:1 for a target Degree of Polymerization of 50).

-

Propagation: Stir the reaction at 50 °C for 24-48 hours. (Mechanistic Note: The primary amine attacks the C-5 carbonyl of the NCA, leading to ring opening, elimination of CO₂, and propagation of the polypeptoid chain).

-

Termination & Recovery: Terminate the reaction by exposing it to ambient air. Precipitate the resulting poly(N-butylglycine) in cold diethyl ether and dry under vacuum.

-

Self-Validation Check: Analyze the polymer via Gel Permeation Chromatography (GPC). A successful, controlled living polymerization is validated by a narrow dispersity index (Đ < 1.2) and a molecular weight matching the theoretical [M]/[I] ratio.

Caption: Divergent synthetic pathways utilizing N-Boc-N-butyl-glycine for polypeptoids and mixed libraries.

Quantitative Data Presentation

To optimize library design, researchers must select the appropriate synthetic strategy based on the desired architectural outcome. Table 1 summarizes the quantitative and qualitative parameters governing these choices.

Table 1: Comparative Analysis of Peptoid Synthesis Strategies

| Strategy | Key Reagents | Advantages | Limitations | Ideal Application |

| Submonomer Method | Bromoacetic acid, Butylamine | High diversity, inexpensive building blocks, rapid SPPS cycles. | Prone to side reactions in mixed sequences; cannot produce high MW polymers. | Discovery libraries, short-to-medium length homomeric peptoids. |

| Pre-synthesized Monomer | N-Boc-N-butyl-glycine, DIC/Oxyma | Absolute sequence control, orthogonal protection, prevents deletion sequences. | Requires synthesis/purchase of protected monomers; lower library diversity. | Mixed peptide-peptoid sequences, highly sterically hindered sequences. |

| NCA Ring-Opening (ROP) | NBu-NCA, Amine/NHC initiators | Yields high molecular weight polypeptoids, narrow dispersity (Đ < 1.2), scalable. | Sequence is statistical or blocky; cannot achieve absolute sequence definition. | Block copolypeptoids, materials science, nanotherapeutics. |

References

-

A High-Throughput Workflow to Analyze Sequence-Conformation Relationships and Explore Hydrophobic Patterning in Disordered Peptoids Chem (Cell Press) URL:[Link]

-

A Field Guide to Optimizing Peptoid Synthesis ACS Polymers Au URL:[Link]

-

Synthesis and antimicrobial applications of α-peptoid polymers Polymer Chemistry (RSC Publishing) URL:[Link]

-

First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation Beilstein Journal of Organic Chemistry URL:[Link]

Solubility Profile and Handling of N-Boc-N-butyl-glycine (Peptoid Monomer)

Topic: Solubility Profile of N-Boc-N-butyl-glycine in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-N-butyl-glycine (CAS: 439287-56-6), also known as Boc-N-butyl-Gly-OH, is a critical building block in the synthesis of peptoids (N-substituted glycines).[1] Unlike standard amino acids, the nitrogen atom in this compound is substituted with a butyl group, eliminating the hydrogen bond donor capability of the amide backbone. This structural modification drastically alters its solubility profile compared to its parent compound, Boc-Gly-OH.

This guide provides a comprehensive analysis of the solubility characteristics of N-Boc-N-butyl-glycine, essential for optimizing solid-phase synthesis (SPPS), purification, and storage. It synthesizes physicochemical principles with practical handling protocols to ensure reproducibility in drug discovery workflows.

Physicochemical Characterization

Understanding the molecular architecture of N-Boc-N-butyl-glycine is the first step in predicting its solvent interactions.

-

Chemical Formula: C₁₁H₂₁NO₄

-

Molecular Weight: 231.29 g/mol

-

Physical State: Typically a viscous oil or low-melting solid at room temperature.

-

Structural Analysis:

-

Lipophilic Domains: The tert-butoxycarbonyl (Boc) group and the N-butyl chain provide significant hydrophobic character.

-

Polar Domain: The free carboxylic acid (-COOH) allows for hydrogen bonding and pH-dependent solubility.

-

Key Differentiator: The N-alkylation prevents the formation of strong intermolecular hydrogen bond networks (N-H···O=C) typical of standard amino acids, generally increasing solubility in organic solvents and lowering the melting point.

-

Solubility Profile in Organic Solvents[4]

The following profile is derived from the "like dissolves like" principle, standard peptoid synthesis protocols (Zuckermann method), and extraction methodologies for N-alkylated amino acids.

A. High Solubility Solvents (Primary Synthesis Media)

These solvents are recommended for preparing stock solutions (0.1 M – 1.0 M) for coupling reactions or initial dissolution.

| Solvent | Solubility Rating | Mechanistic Insight | Application |

| DMF (N,N-Dimethylformamide) | Excellent | High dielectric constant; effectively solvates the polar carboxylic acid while accommodating the lipophilic butyl tail. | Primary solvent for Solid Phase Peptide Synthesis (SPPS). |

| DCM (Dichloromethane) | Excellent | Strong interaction with the lipophilic Boc and butyl groups. | Used for resin swelling and coupling reactions. |

| Ethyl Acetate | Good/Excellent | Matches the intermediate polarity of the molecule. | Preferred solvent for liquid-liquid extraction during workup. |

| THF (Tetrahydrofuran) | Good | Ether oxygen accepts H-bonds from the carboxylic acid. | Useful for solution-phase reactions. |

| Chloroform | Good | Similar to DCM but slightly more polar. | NMR solvent (CDCl₃) and alternative synthesis solvent. |

B. Moderate/Variable Solubility Solvents

Solubility in these solvents may depend on temperature and concentration.

| Solvent | Solubility Rating | Handling Notes |

| Diethyl Ether | Moderate | Soluble, but may require higher volumes. Often used in workup to keep the product in solution while precipitating very polar impurities. |

| Toluene | Moderate | Soluble, particularly upon warming. Useful for azeotropic removal of water. |

| Alcohols (MeOH, EtOH) | Good | Soluble due to H-bonding capabilities, but generally avoided in coupling reactions to prevent esterification side reactions. |

C. Low Solubility / Anti-Solvents

These solvents are used for precipitation, purification washes, or are incompatible.

| Solvent | Solubility Rating | Mechanistic Insight | Application |

| Water | Insoluble | The hydrophobic burden of the Boc and Butyl groups outweighs the polar carboxylic acid. | Used to wash away inorganic salts during extraction. |

| Hexanes / Heptane | Low | The molecule is too polar for pure alkanes. | Used to precipitate the product from concentrated DCM/Ethyl Acetate solutions or to wash away non-polar impurities. |

Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Use this quick test to confirm solvent compatibility before scaling up.

-

Preparation: Weigh 10 mg of N-Boc-N-butyl-glycine into a clear 2 mL glass vial.

-

Solvent Addition: Add 100 µL of the test solvent (Target concentration: 100 mg/mL).

-

Observation:

-

Heating (Optional): If insoluble, gently heat to 40°C. If it dissolves but precipitates upon cooling, it is "Temperature Dependent."

Protocol B: Gravimetric Solubility Determination (Quantitative)

Use this for precise formulation data.

-

Saturation: Add excess N-Boc-N-butyl-glycine to 1 mL of solvent in a sealed vial. Shake at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

-

Calculation: Weigh the residue.

Visualization of Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the standard workup flow that relies on these solubility principles.

Figure 1: Solvent Selection Flowchart for Peptoid Synthesis

Caption: Decision matrix for selecting the appropriate solvent based on the experimental stage (Synthesis vs. Purification).

Figure 2: Solubility-Driven Workup Workflow

Caption: Standard workup protocol exploiting the pH-dependent solubility of N-Boc-N-butyl-glycine.

Applications & Implications for Drug Development

Solid Phase Peptide Synthesis (SPPS)

In SPPS, solubility is paramount to prevent aggregation and ensure complete coupling.

-

Recommendation: Use DMF as the primary solvent. If the monomer is an oil, dilute to a 0.5 M solution in DMF before adding to the resin.

-

Coupling Reagents: Compatible with standard reagents (DIC/Oxyma, HATU/DIEA). The high solubility in DMF ensures rapid kinetics.

Purification Strategy

Since N-Boc-N-butyl-glycine is often an oil or low-melting solid, recrystallization is difficult.

-

Strategy: Rely on Acid/Base Extraction (as shown in Figure 2) rather than crystallization.

-

Flash Chromatography: If further purification is needed, the compound is soluble in standard mobile phases (e.g., DCM/MeOH or Hexane/EtOAc gradients).

References

-

Chemical Identification: N-Boc-N-butyl-glycine.[1][2][3][7] CAS Common Chemistry. CAS Registry Number: 439287-56-6.[1][2][3] Link

-

Peptoid Synthesis Fundamentals: Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

-

General Solubility of N-Alkyl Amino Acids: Simon, R. J., et al. (1992). "Peptoids: A modular approach to drug discovery." Proceedings of the National Academy of Sciences, 89(20), 9367–9371. Link

Sources

- 1. N-Boc-N-butyl-glycine|CAS 439287-56-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. 439287-56-6 CAS Manufactory [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. N-(tert-Butoxycarbonyl)glycine Methyl Ester | 31954-27-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Boc-N-butylglycine - CAS号 439287-56-6 - 摩熵化学 [molaid.com]

Engineering the Backbone: Steric Properties and Therapeutic Utility of N-Butyl Side Chains in Peptidomimetics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The optimization of peptide-based therapeutics frequently encounters two major pharmacokinetic hurdles: rapid proteolytic degradation and poor membrane permeability. Backbone modification via N-alkylation—specifically the incorporation of N-butyl side chains—represents a powerful chemical strategy to overcome these limitations. By replacing the amide hydrogen with a bulky, lipophilic n-butyl group, researchers can fundamentally alter the steric and electronic landscape of the peptide backbone[1].

As a Senior Application Scientist, I approach N-butylation not just as a structural substitution, but as a thermodynamic tool. The N-butyl group acts as a steric wedge that disrupts canonical hydrogen bonding, lowers the activation energy for cis/trans amide isomerization, and shields the backbone from enzymatic cleavage[2]. This whitepaper dissects the mechanistic causality behind these steric properties, outlines their implications for drug development, and provides field-proven, self-validating protocols for their synthesis and analysis.

Mechanistic Foundations: The Steric Impact of N-Butylation

Disruption of Canonical Hydrogen Bonding

In natural peptides, the secondary amide bond (

Thermodynamics of Cis/Trans Isomerization

The most profound steric consequence of N-butylation is its effect on the cis/trans isomerism of the amide bond. In native peptides, the trans conformation (

However, the introduction of the bulky N-butyl group radically alters this energy landscape. The steric bulk of the n-butyl chain creates a significant clash with the adjacent

Thermodynamic landscape of N-butyl amide bond cis/trans isomerization.

Steric Hindrance in Translation and Synthesis

The steric profile of the N-butyl group is considerably larger than that of an N-methyl group or the cyclic structure of proline. In ribosomal translation studies, the incorporation of N-butyl-amino acids is nearly undetectable compared to N-methyl variants, proving that the linear, freely rotating N-butyl chain creates immense steric hindrance at the catalytic center of the ribosome[4]. This same steric hindrance dictates how we must synthesize these molecules in the laboratory, necessitating specialized submonomer approaches rather than direct coupling (detailed in Section 4)[5].

Pharmacological Implications in Drug Development

The steric and physicochemical properties of N-butyl side chains translate directly into highly desirable pharmacological traits for drug development[6][7].

-

Absolute Protease Resistance: Proteolytic enzymes rely on precise steric recognition of the peptide backbone and often require the amide N-H for hydrogen bonding during the transition state of cleavage. The bulky N-butyl group sterically occludes the active site of endopeptidases and aminopeptidases, rendering the modified bond completely invisible to enzymatic degradation[1].

-

Enhanced Membrane Permeability: Passive transcellular diffusion requires the desolvation of the peptide. By replacing the polar N-H group with a highly lipophilic n-butyl chain, the overall lipophilicity (LogP) of the molecule increases drastically. Furthermore, the induced cis conformations often lead to the burying of adjacent polar backbone carbonyls, further masking the molecule's polarity from the lipid bilayer[1].

-

Targeting Protein-Protein Interactions (PPIs): The ability of N-butyl groups to induce cis amide bonds allows chemists to rationally design rigidified turn structures. These pre-organized conformations suffer a lower entropic penalty upon binding to flat, topologically complex PPI interfaces, improving binding affinity[7].

Quantitative Comparison of Backbone Substituents

| Substituent | H-Bond Donor? | Relative Steric Bulk (A-value approx.) | Impact on Cis/Trans Barrier | Pharmacological Benefit |

| Hydrogen (Native) | Yes | Minimal | High (>20 kcal/mol) | Baseline |

| N-Methyl | No | Moderate (1.70) | Significantly Lowered | Increased half-life, moderate permeability |

| N-Butyl | No | High (>2.00) | Highly Dynamic Equilibrium | Maximum lipophilicity, absolute protease resistance |

| Proline (Cyclic) | No | Constrained | Lowered (Equimolar distribution) | Induces specific |

Experimental Workflows: Self-Validating Protocols

Because the N-butyl group is highly sterically hindered, traditional Fmoc solid-phase peptide synthesis (SPPS) using direct coupling of N-butylated amino acids often fails or results in severe epimerization and truncation[4]. To bypass this, we utilize the Submonomer Approach , a self-validating system that separates the backbone elongation into two highly efficient, sterically unhindered steps: bromoacetylation and primary amine displacement[5].

Protocol 1: Solid-Phase Submonomer Synthesis of N-Butyl Peptoids

Causality Note: Why bromoacetic acid? The

Step-by-Step Methodology:

-

Resin Preparation: Swell 100 mg of Rink Amide resin (loading 0.6 mmol/g) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the primary amine. Wash thoroughly with DMF (5 × 1 min).

-

Bromoacetylation (Acylation):

-

Prepare a solution of 1.2 M Bromoacetic acid and 1.2 M N,N'-Diisopropylcarbodiimide (DIC) in DMF.

-

Add to the resin and agitate at room temperature for 20 minutes.

-

Validation Check: Perform a Kaiser test. A negative (yellow) result confirms complete acylation of the primary amine. Wash with DMF (5 × 1 min).

-

-

N-Butylation (Displacement):

-

Prepare a 1.5 M solution of n-butylamine in DMF.

-

Add to the bromoacetylated resin and agitate for 40 minutes at room temperature. The primary amine of n-butylamine displaces the bromide via

, generating the N-butylated backbone. -

Wash thoroughly with DMF (5 × 1 min).

-

-

Elongation & Cleavage: Repeat steps 3 and 4 for subsequent residues. Cleave the final product using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours.

Submonomer solid-phase synthesis workflow for N-butylated peptidomimetics.

Protocol 2: NMR Analysis of Cis/Trans Isomerization Kinetics

To validate the steric impact of the N-butyl group on backbone conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to quantify the cis/trans ratio[3].

Causality Note: Why use ROESY/NOESY? Because the cis and trans isomers of N-butylated amides exist in a dynamic equilibrium, standard 1D

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 2-5 mg of the purified N-butyl peptide in 600 µL of deuterated solvent (e.g.,

or -

1D

NMR Acquisition: Acquire a standard proton spectrum at 298 K. Identify the split -

Variable Temperature (VT) NMR: Acquire 1D spectra at 10 K increments from 288 K to 348 K. Observe the coalescence of the cis and trans

-proton peaks as thermal energy overcomes the rotational barrier. -

2D ROESY Acquisition: At a temperature below coalescence (e.g., 298 K), run a 2D ROESY experiment with a mixing time of 200-400 ms.

-

Data Analysis: Extract the rate constants (

and

Conclusion

The strategic incorporation of N-butyl side chains into peptide backbones is a masterclass in exploiting steric properties for pharmacological gain. By purposefully introducing steric clashes that disrupt canonical hydrogen bonding and lower cis/trans isomerization barriers, drug developers can engineer peptidomimetics that are invisible to proteases and highly permeable to cell membranes. When coupled with robust, sterically-conscious synthesis workflows like the submonomer approach, N-butylation transitions from a structural curiosity to a foundational pillar of modern peptide drug design.

References

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: PMC - National Institutes of Health (NIH) URL:[Link]

-

Macrocyclic Tetramers—Structural Investigation of Peptide-Peptoid Hybrids Source: PMC - National Institutes of Health (NIH) URL:[Link]

-

Kinetics and Equilibria of Cis/Trans Isomerization of Backbone Amide Bonds in Peptoids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides Source: PMC - National Institutes of Health (NIH) URL:[Link]

-

A Field Guide to Optimizing Peptoid Synthesis Source: ACS Polymers Au (ACS Publications) URL:[Link]

-

Slow peptide bond formation by proline and other N-alkylamino acids in translation Source: Proceedings of the National Academy of Sciences (PNAS) / PMC - NIH URL:[Link]

Sources

- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrocyclic Tetramers—Structural Investigation of Peptide-Peptoid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of N-Boc-N-butyl-glycine

Abstract

N-Boc-N-butyl-glycine is a synthetically versatile building block that has garnered significant attention in the fields of medicinal chemistry and materials science. As an N-substituted amino acid, it plays a crucial role in the design and synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with enhanced properties such as increased stability against enzymatic degradation and improved cell permeability. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of N-Boc-N-butyl-glycine, with a particular focus on its utility in peptide and peptidomimetic drug design. Detailed experimental protocols for its synthesis and incorporation into peptide chains are provided, alongside a discussion of the rationale behind these methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.

Introduction to N-Boc-N-butyl-glycine

N-substituted glycines, such as N-Boc-N-butyl-glycine, are a class of non-natural amino acids that have become indispensable tools in modern chemical and pharmaceutical research. The defining feature of these molecules is the substitution on the nitrogen atom of the glycine backbone, which imparts unique structural and functional properties.

1.1. Chemical Structure and Properties

N-Boc-N-butyl-glycine, as its name suggests, is a glycine molecule where the amino group is protected by a tert-butoxycarbonyl (Boc) group and also bears a butyl substituent. The Boc group is an acid-labile protecting group, meaning it can be easily removed under mild acidic conditions, which is a cornerstone of its utility in multi-step syntheses.[1][2] The N-butyl group, on the other hand, is a stable hydrophobic moiety that influences the molecule's conformational preferences and biological activity.

The presence of the N-butyl group prevents the formation of the typical hydrogen bond at the amide nitrogen when incorporated into a peptide chain. This modification significantly impacts the secondary structure of the resulting peptide, often leading to enhanced proteolytic stability and increased lipophilicity, which can improve membrane permeability and bioavailability.[3][4]

Table 1: Physicochemical Properties of N-Boc-glycine (Parent Compound)

| Property | Value | Reference |

| CAS Number | 4530-20-5 | [5][6][7] |

| Molecular Formula | C7H13NO4 | [5][6][7] |

| Molecular Weight | 175.18 g/mol | [5][6][7] |

| Melting Point | ~90 °C | [6] |

| Appearance | White to off-white solid | [7] |

Note: Specific data for N-Boc-N-butyl-glycine may vary. The data for the parent compound, N-Boc-glycine, is provided for reference.

1.2. Synthesis of N-Boc-N-butyl-glycine

The synthesis of N-Boc-N-alkyl glycines can be achieved through several methods. A common and effective approach is a two-step process involving reductive alkylation followed by tert-butoxycarbonylation.[8] In this method, glycine is first reacted with butyraldehyde in the presence of a reducing agent to form N-butyl-glycine. The subsequent protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) yields the final product, N-Boc-N-butyl-glycine.[8]

An alternative route involves the direct N-alkylation of N-Boc-glycine. However, the introduction of larger alkyl groups like butyl using this method can result in lower yields due to steric hindrance.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotage.com [biotage.com]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. mdpi.com [mdpi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Boc-Glycine, 5 g, CAS No. 4530-20-5 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

Stability of N-Boc Protected N-Alkyl Amino Acids: A Technical Guide for Drug Development Professionals

Abstract

N-alkylated amino acids are integral components in modern peptidomimetics and drug development, offering enhanced metabolic stability, conformational rigidity, and cell permeability. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its reliable and acid-labile nature. However, the combination of N-alkylation with N-Boc protection introduces unique stability challenges and reaction dynamics that differ significantly from their non-alkylated counterparts. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of N-Boc-N-alkyl amino acids. We will explore the nuances of their behavior under acidic, basic, and thermal conditions, delve into common side reactions such as diketopiperazine formation and racemization, and offer field-proven protocols and mitigation strategies to ensure the integrity of these critical building blocks throughout complex synthetic campaigns.

Introduction: The Rise of N-Alkyl Amino Acids in Medicinal Chemistry

The strategic incorporation of N-alkyl amino acids into peptide-based therapeutics is a powerful tool for overcoming the inherent limitations of natural peptides, such as poor bioavailability and rapid enzymatic degradation. The substitution of the amide proton with a small alkyl group, most commonly a methyl group, imparts a profound impact on the peptide backbone. This modification restricts conformational flexibility and disrupts hydrogen bonding patterns, rendering the peptide less susceptible to proteolytic cleavage.

The N-Boc group is a preferred choice for protecting the α-amino function during synthesis due to its general stability to a wide range of reaction conditions and its clean, quantitative removal under specific acidic conditions.[1][2] This orthogonality is crucial, especially in concert with base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups used for side-chain protection.[3][4] However, the steric and electronic effects of the N-alkyl substituent directly influence the stability of the adjacent Boc group and the reactivity of the amino acid itself, necessitating specialized considerations during synthesis.

The N-Boc-N-Alkyl Carbamate: A Balance of Sterics and Electronics

The stability of the Boc group is intrinsically linked to the lability of the tert-butyl-oxygen bond of the carbamate. The accepted mechanism for acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by a unimolecular decomposition (E1 mechanism) that releases the highly stable tert-butyl carbocation, which subsequently forms isobutylene gas and carbon dioxide.[5][6][7]

The presence of an N-alkyl group introduces two competing effects:

-

Steric Hindrance: The alkyl group can sterically shield the Boc-carbonyl from the approaching acid, potentially slowing the initial protonation step. This effect is more pronounced with larger alkyl groups.

-

Electronic Effects: The electron-donating nature of the alkyl group can subtly influence the electron density of the carbamate, though this effect is generally considered less significant than sterics in modulating stability.

The primary consequence of N-alkylation is not a dramatic change in the fundamental acid lability of the Boc group, but rather a significant increase in steric hindrance around the carboxylic acid and the N-terminus. This steric bulk is the primary driver behind the unique challenges encountered during the use of these building blocks.

Factors Influencing the Stability and Reactivity of N-Boc-N-Alkyl Amino Acids

Acidic Conditions: The Nuances of Deprotection

While the Boc group on N-alkyl residues remains readily cleavable by strong acids like trifluoroacetic acid (TFA), the reaction kinetics can be influenced by the steric environment.[6][8] Standard deprotection cocktails, such as 25-50% TFA in dichloromethane (DCM), are highly effective.[4]

The primary concern during acidolysis is not the failure of deprotection but potential side reactions caused by the liberated tert-butyl carbocation. This electrophilic species can alkylate sensitive side chains, particularly tryptophan and methionine. Therefore, the inclusion of scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail is critical.

Caption: Acid-catalyzed deprotection of an N-Boc group.[3][5][6]

Basic and Nucleophilic Conditions

A key advantage of the Boc group is its exceptional stability under basic and nucleophilic conditions.[1][2] This allows for its use in tandem with the base-labile Fmoc group in orthogonal synthesis strategies. N-Boc-N-alkyl amino acids are stable to the piperidine solutions used for Fmoc removal, a critical feature for their incorporation in solid-phase peptide synthesis (SPPS).[4]

Thermal Stability

The Boc group is generally stable at moderate temperatures (e.g., 37°C) in the absence of acid.[9] However, thermal deprotection can occur at significantly higher temperatures (above 150°C), though this is rarely a desired or controlled method of removal in peptide synthesis.[10][11] For standard reaction and storage conditions, thermal degradation is not a primary concern.

Stability During Peptide Coupling

This is the most critical stage where the unique challenges of N-Boc-N-alkyl amino acids become apparent. The steric hindrance imposed by the N-alkyl group and the bulky Boc group dramatically slows down coupling reactions.[12][13] This can lead to incomplete reactions and necessitates the use of more potent coupling reagents and optimized conditions.

| Coupling Reagent Class | Examples | Suitability for N-Alkyl AA | Rationale & Key Considerations |

| Carbodiimides | DCC, DIC | Adequate (with additives) | Can be slow; often require additives like HOBt or Oxyma to form active esters and suppress racemization.[14][15] |

| Onium Salts (Aminium) | HBTU, HATU, HCTU | Excellent | Form highly reactive O-acylisourea esters, accelerating coupling for sterically hindered residues. HATU is often superior due to the reactivity of the HOAt active ester.[12][15][16] |

| Onium Salts (Phosphonium) | PyBOP, PyAOP | Excellent | Highly effective and often used for the most challenging couplings, including coupling two N-alkyl residues together. PyAOP is particularly effective for N-methyl amino acids.[14][16] |

| Acid Halides | In-situ via SOCl₂, BTC | Very High (Specialized) | Generates highly reactive acyl chlorides for extremely difficult couplings, but requires careful control to prevent racemization.[13][17] |

Table 1. Comparative Efficacy of Coupling Reagents for N-Boc-N-Alkyl Amino Acids.

Prevalent Side Reactions and Field-Proven Mitigation Strategies

The sluggish reaction kinetics associated with N-Boc-N-alkyl amino acids amplify the risk of common side reactions in peptide synthesis.

Diketopiperazine (DKP) Formation

DKP formation is a major risk when an N-alkylated amino acid is the second residue in a peptide chain (H₂N-AA₂-AA₁-Resin). After deprotection of the N-terminus of AA₂, the liberated secondary amine can perform an intramolecular attack on the ester linkage of AA₁, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[18] This truncates the peptide chain.

Factors that exacerbate DKP formation:

-

Sequence: Proline or other N-alkylated residues at the second position (AA₂) dramatically increase the rate of DKP formation.[18][19]

-

Steric Hindrance: The slow coupling of the third amino acid (AA₃) onto the sterically hindered N-terminus of AA₂ provides a larger window of opportunity for the intramolecular cyclization to occur.[20]

-

Base Exposure: Prolonged exposure of the deprotected dipeptide to basic conditions can catalyze the reaction.[18]

Mitigation Strategies:

-

Use of Highly Reactive Coupling Reagents: Employ powerful reagents like HATU or PyBOP to ensure the coupling of the third amino acid is as rapid as possible.[12]

-

Immediate Coupling: Proceed with the coupling of the third residue immediately after the deprotection of the second.

-

Use of Dipeptide Building Blocks: Couple a pre-formed Boc-AA₃-AA₂(N-alkyl)-OH dipeptide to circumvent the problematic step.

Caption: Pathway of diketopiperazine (DKP) formation.[18][19]

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk during the activation step of peptide coupling.[21] While N-alkyl amino acids themselves are not inherently more prone to direct α-proton abstraction, the conditions required to overcome their steric hindrance can increase the risk.

The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[21][22] The α-proton of this intermediate is acidic and can be abstracted by base, leading to a planar, achiral intermediate that can be attacked by the incoming amine from either face, resulting in a mixture of L and D products.

Mitigation Strategies:

-

Choice of Base: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, which are less likely to abstract the α-proton.[21][22]

-

Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and particularly 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated species to form active esters that are less prone to racemization than other intermediates.[23] Coupling reagents like HATU, which contain a HOAt moiety, are therefore highly advantageous.[12]

-

Lower Temperatures: Performing difficult couplings at reduced temperatures (e.g., 0 °C) can slow the rate of racemization relative to the rate of coupling.

Experimental Protocols: Best Practices

Protocol 1: Standard Boc Deprotection of an N-Alkyl Residue in SPPS

-

Resin Preparation: Swell the peptide-resin in DCM for 20-30 minutes.

-

Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM containing 2.5% water and 2.5% triisopropylsilane (TIS).[6][24]

-

Reaction: Agitate the mixture at room temperature for 30 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 10% DIEA in DCM or DMF (2x), and finally with DMF (3x) to prepare for the next coupling step.[12]

-

Verification: Perform a qualitative test (e.g., chloranil test for secondary amines) to confirm the presence of the free N-terminal amine.

Protocol 2: HATU-Mediated Coupling of an N-Boc-N-Alkyl Amino Acid in SPPS

-

Resin Preparation: Ensure the resin from the previous deprotection step is swollen and washed in anhydrous DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the N-Boc-N-alkyl amino acid (3-4 eq.) and HATU (2.9 eq.) in anhydrous DMF.[12]

-

Base Addition: Add a hindered base, such as DIEA or collidine (6-8 eq.), to the activation mixture and allow it to pre-activate for 1-2 minutes.[12]

-

Coupling: Add the pre-activated amino acid solution to the resin.

-

Reaction: Agitate the reaction mixture at room temperature. For sterically hindered couplings, reaction times may need to be extended from the standard 1-2 hours to 4 hours or even overnight.

-

Monitoring: Monitor the reaction for completion using a qualitative test. If the test remains positive, a second coupling (double coupling) may be necessary.

-

Washing: Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Conclusion and Future Perspectives

N-Boc-N-alkyl amino acids are indispensable tools in the design of next-generation peptide therapeutics. While their stability profile under standard deprotection conditions is robust, their incorporation into a growing peptide chain presents significant synthetic challenges rooted in steric hindrance. A thorough understanding of the interplay between coupling kinetics, reagent choice, and potential side reactions like DKP formation and racemization is paramount for success. By employing highly efficient onium salt-based coupling reagents, optimizing reaction conditions, and utilizing strategic mitigation tactics, researchers can effectively harness the benefits of N-alkylation. As the demand for more complex and metabolically stable peptide drugs continues to grow, the development of even more powerful and racemization-suppressing coupling methodologies for these challenging building blocks will remain a key area of research in synthetic chemistry.

References

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2). Retrieved from [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Retrieved from [Link]

-

Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling in a model dipeptide system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

- WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents. (n.d.).

-

Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). Retrieved from [Link]

-

Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (2024, July 13). Retrieved from [Link]

-

Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega. (2022, December 6). Retrieved from [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (2012, May 27). Retrieved from [Link]

-

Diketopiperazines - Baran Lab. (n.d.). Retrieved from [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (2022, November 19). Retrieved from [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Publishing. (n.d.). Retrieved from [Link]

-

BOC Deprotection - Wordpress. (n.d.). Retrieved from [Link]

-

Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009, April 13). Retrieved from [Link]

- Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents. (n.d.).

-

Coupling Reagents - AAPPTEC - Peptides. (n.d.). Retrieved from [Link]

-

Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. (n.d.). Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

-

A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed. (2018, June 3). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 14. peptide.com [peptide.com]

- 15. jpt.com [jpt.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. peptidechemistry.org [peptidechemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 23. Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling in a model dipeptide system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Analysis of N-Boc-N-butyl-glycine and Boc-Gly-OH: A Technical Guide for Peptide Scientists

Introduction

In the field of drug development and peptide chemistry, N-tert-butoxycarbonyl (Boc) protected amino acids are indispensable building blocks for Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Among these, Boc-Gly-OH stands as a fundamental component, valued for its simplicity and lack of a chiral center, which prevents racemization during coupling.[4] However, the strategic modification of this basic structure gives rise to derivatives with unique and powerful properties. This guide focuses on one such derivative: N-Boc-N-butyl-glycine.

This document provides an in-depth technical comparison between the standard Boc-Gly-OH and its N-alkylated counterpart, N-Boc-N-butyl-glycine. The introduction of a butyl group on the amide nitrogen fundamentally alters the molecule's steric and electronic properties. These changes have profound implications for peptide synthesis, as well as the final structure and function of the resulting peptide. For researchers, scientists, and drug development professionals, understanding these differences is critical for the rational design of peptidomimetics and peptide-based therapeutics with enhanced stability, permeability, and specific conformational characteristics.[5][6]

Structural and Physicochemical Properties

The core difference between the two molecules is the substitution on the glycine nitrogen. Boc-Gly-OH has a secondary amine precursor, while N-Boc-N-butyl-glycine has a tertiary amine precursor. This seemingly small change has significant consequences.

Chemical Structure

The N-butyl group introduces significant steric bulk and replaces the amide proton, which is a key hydrogen bond donor.

Caption: Workflow for selecting coupling reagents based on steric hindrance.

Experimental Protocol: Coupling of a Hindered N-Alkylated Amino Acid

This protocol outlines the use of HATU for coupling N-Boc-N-butyl-glycine onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve N-Boc-N-butyl-glycine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

-

Base Addition: Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes. The formation of the OAt-active ester is rapid.

-

Coupling: Drain the DMF from the swollen resin and immediately add the activated amino acid solution. Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the time may be extended or the reaction performed at a slightly elevated temperature (e.g., 40°C).

-

Monitoring: To check for reaction completion, a small sample of resin can be taken and tested. Note that the standard ninhydrin test is ineffective for secondary amines (like a deprotected N-alkylated residue). The bromophenol blue test is a suitable alternative.

-

Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Functional Consequences in Peptides and Peptidomimetics

The incorporation of N-butyl-glycine into a peptide chain imparts significant functional changes that are highly desirable in drug development.

Conformational Control and Disruption of Secondary Structure

The amide N-H proton is a critical hydrogen bond donor required for the formation and stability of canonical secondary structures like α-helices and β-sheets. By replacing this proton with a butyl group, N-alkylation effectively prevents the residue from participating in this hydrogen bonding network. [7]This makes N-alkylated amino acids powerful tools for:

-

Breaking Helices: Introducing an N-alkylated residue can terminate an α-helix or introduce a kink.

-

Preventing Aggregation: In sequences prone to forming β-sheet aggregates (a common problem with amyloidogenic peptides), N-alkylation can disrupt the intermolecular hydrogen bonds, improving solubility. [8]* Inducing Turns: The steric bulk can favor specific dihedral angles, promoting the formation of β-turns. [7]

Enhanced Proteolytic Stability

Peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body. Proteases recognize and bind to specific peptide sequences, cleaving the amide bonds. The N-butyl group acts as a steric shield, physically blocking the active site of proteases and rendering the adjacent peptide bonds resistant to cleavage. [9][10]This modification can significantly increase the in-vivo half-life of a peptide drug. [9]

Improved Membrane Permeability

For a drug to be orally bioavailable, it must be able to pass through the lipid bilayers of cells in the gut. This process, known as passive diffusion, is favored by increased lipophilicity and a reduction in the number of hydrogen bond donors. The N-butyl group contributes positively on both fronts:

-

Increased Lipophilicity: The alkyl chain increases the overall "greasiness" of the peptide, making it more compatible with the hydrophobic core of the cell membrane. [7][11]* Reduced H-Bonding: Removing an N-H donor reduces the energetic penalty of moving the peptide from an aqueous environment into a non-polar lipid environment. [11][12]

Caption: Cause-and-effect relationship of N-alkylation on peptide properties.

Summary and Recommendations

The choice between Boc-Gly-OH and N-Boc-N-butyl-glycine is entirely dependent on the desired properties of the final peptide product.

| Feature | Boc-Gly-OH | N-Boc-N-butyl-glycine |

| Structure | Standard glycine building block | N-alkylated "peptoid" building block |

| Peptide Synthesis | Routine coupling protocols | Requires potent coupling reagents (e.g., HATU) [13] |

| Peptide Structure | Allows for standard H-bonding and secondary structures | Disrupts H-bonding and secondary structures [7] |

| Proteolytic Stability | Susceptible to protease cleavage | Resistant to protease cleavage [9][10] |

| Lipophilicity | Lower | Higher [7] |

| Membrane Permeability | Lower | Higher [11][12] |

Recommendations for Use:

-

Use Boc-Gly-OH for:

-

Standard peptide sequences where native-like structure and function are desired.

-

Synthesizing peptides where the glycine residue is part of a required α-helix or β-sheet.

-

Projects where synthetic simplicity and cost are primary drivers.

-

-

Use N-Boc-N-butyl-glycine for:

-

Designing peptidomimetics with enhanced drug-like properties.

-

Increasing the in-vivo half-life of a peptide therapeutic by blocking protease action.

-

Improving the oral bioavailability or cell penetration of a peptide. [7][11] * Systematically disrupting protein-protein interactions by controlling peptide conformation.

-

References

-

Kwon, Y. U., & Kodadek, T. (2007). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Journal of the American Chemical Society, 129(6), 1502–1503. [Link]

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). Preparation of N-Boc N-Alkyl Glycines for Peptoid Synthesis. The Journal of Organic Chemistry, 67(14), 4825–4829. [Link]

-

Che, Y., & Gellman, S. H. (2024). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research, 57(9), 1269–1282. [Link]

-

Wikipedia. HATU. [Link]

-

Che, Y., & Gellman, S. H. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research. [Link]

-

Royal Society of Chemistry. Tuning of protease resistance in oligopeptides through N-alkylation. [Link]

-

Katritzky, A. R., & Abdel-Fattah, A. A. (2002). Efficient peptide coupling involving sterically hindered amino acids. Journal of the American Chemical Society, 124(35), 10431–10435. [Link]

-

PubChem. N-(tert-butoxycarbonyl)glycine. [Link]

-

ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

National Center for Biotechnology Information. (2025, October 17). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. [Link]

-

Fouché, M., et al. (2024). Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society. [Link]

-

ResearchGate. A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. [Link]

-

Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(10), 1083. [Link]

-

Carl ROTH. Boc-Glycine, 5 g. [Link]

-